2-Aminopropanenitrile hydrochloride
Overview
Description
2-Aminopropanenitrile hydrochloride: is an organic compound with the molecular formula C3H7ClN2. It is a derivative of 2-aminopropanenitrile, where the nitrile group is bonded to a hydrochloride salt. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Propanenitrile: One common method involves the amination of propanenitrile using ammonia in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Hydrochloride Formation: The resulting 2-aminopropanenitrile is then treated with hydrochloric acid to form 2-aminopropanenitrile hydrochloride. This step is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Aminopropanenitrile hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted nitriles.
Scientific Research Applications
Chemistry: 2-Aminopropanenitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of heterocyclic compounds and as a building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is investigated for its role in drug design and synthesis.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. It is also utilized in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-aminopropanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing catalytic processes. The pathways involved include nucleophilic attack on electrophilic centers and coordination with transition metals.
Comparison with Similar Compounds
Aminoacetonitrile: This compound has a similar nitrile group but differs in the length of the carbon chain.
Propanenitrile: A simpler nitrile compound without the amino group.
Uniqueness: 2-Aminopropanenitrile hydrochloride is unique due to its combination of an amino group and a nitrile group, along with the presence of a hydrochloride salt. This combination imparts distinct chemical reactivity and solubility properties, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
2-aminopropanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQCCPNVRCAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509760 | |
Record name | 2-Aminopropanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72187-91-8 | |
Record name | 72187-91-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminopropanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminopropanenitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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